Cas no 214614-65-0 (2-(6-methoxypyridin-3-yl)ethan-1-ol)
2-(6-Methoxypyridin-3-yl)ethan-1-ol is a versatile pyridine derivative with a hydroxymethyl functional group, offering utility as a key intermediate in organic synthesis and pharmaceutical applications. Its methoxy and hydroxyl substituents enhance reactivity, enabling selective modifications for the development of complex molecules. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in coupling reactions and heterocyclic chemistry. Its structural features make it valuable for constructing biologically active compounds, particularly in medicinal chemistry for targeting specific receptor interactions. High purity grades ensure consistent performance in research and industrial processes. Proper handling under standard laboratory conditions is recommended due to its moderate stability.
214614-65-0 structure
Product Name:2-(6-methoxypyridin-3-yl)ethan-1-ol
CAS No:214614-65-0
MF:C8H11NO2
MW:153.178442239761
CID:242919
PubChem ID:22038367
Update Time:2025-10-29
2-(6-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-3-Pyridineethanol
- 3-Pyridineethanol,6-methoxy-(9CI)
- 2-(6-methoxypyridin-3-yl)ethanol
- 3-Pyridineethanol,6-methoxy-
- 2-(6-methoxypyridin-3-yl)ethan-1-ol
- EN300-1634838
- SCHEMBL3229511
- 2-(6-methoxy-pyridin-3-yl)-ethanol
- AKOS006311590
- 2-(2-Methoxypyridin-5-yl)ethanol
- 214614-65-0
- CS-0159278
- AKSMSASUBIOLME-UHFFFAOYSA-N
-
- Inchi: 1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3
- InChI Key: AKSMSASUBIOLME-UHFFFAOYSA-N
- SMILES: OCCC1C=NC(=CC=1)OC
Computed Properties
- Exact Mass: 153.07903
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.35
2-(6-methoxypyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634838-0.05g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 0.05g |
$256.0 | 2023-06-04 | |
| Enamine | EN300-1634838-0.1g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 0.1g |
$383.0 | 2023-06-04 | |
| Enamine | EN300-1634838-0.25g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 0.25g |
$546.0 | 2023-06-04 | |
| Enamine | EN300-1634838-0.5g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 0.5g |
$858.0 | 2023-06-04 | |
| Enamine | EN300-1634838-1.0g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 1g |
$1100.0 | 2023-06-04 | |
| Enamine | EN300-1634838-2.5g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 2.5g |
$2155.0 | 2023-06-04 | |
| Enamine | EN300-1634838-5.0g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 5g |
$3189.0 | 2023-06-04 | |
| Enamine | EN300-1634838-10.0g |
2-(6-methoxypyridin-3-yl)ethan-1-ol |
214614-65-0 | 95% | 10g |
$4729.0 | 2023-06-04 | |
| Aaron | AR00CGQB-50mg |
3-Pyridineethanol,6-methoxy-(9CI) |
214614-65-0 | 95% | 50mg |
$377.00 | 2025-01-24 | |
| Aaron | AR00CGQB-100mg |
3-Pyridineethanol,6-methoxy-(9CI) |
214614-65-0 | 95% | 100mg |
$552.00 | 2025-01-24 |
2-(6-methoxypyridin-3-yl)ethan-1-ol Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
214614-65-0 (2-(6-methoxypyridin-3-yl)ethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent